molecular formula C17H22N2O2 B2888285 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide CAS No. 898426-52-3

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide

Cat. No. B2888285
CAS RN: 898426-52-3
M. Wt: 286.375
InChI Key: BONVEFBIBVURJX-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.375. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science Applications

Synthesis of Thermally Stable Polymers : Novel polyimides with pendent 4-(quinolin-8-yloxy) aniline groups were synthesized, showcasing high thermal stability and excellent solubility in organic solvents. These materials, due to their thermal properties and solubility, are significant for advanced electronic and photonic applications, where durable and processable materials are crucial (Ghaemy & Bazzar, 2011).

Pharmacology and Drug Design

Antibacterial and Antifungal Agents : Compounds based on the pyrrolo[3,4-b]quinolin structure have been synthesized and evaluated for their antibacterial activity. One series showed effective minimum inhibitory concentrations against various bacteria, indicating potential as new antibiotics (Largani et al., 2017).

Anticancer Agents : Analogues of natural compounds (makaluvamines) showing potent anticancer activity were synthesized, highlighting the importance of the pyrrolo[3,2,1-ij]quinoline scaffold in developing novel anticancer drugs. These compounds have been found effective against several cancer cell lines, with mechanisms involving apoptosis and inhibition of cell growth (Wang et al., 2009).

Organic Synthesis and Chemical Analysis

Synthesis of Heterocyclic Compounds : A methodology for synthesizing functionalized pyrrolo[3,4-c]quinoline-1-one derivatives was developed, utilizing a three-component cascade reaction. This approach is notable for its straightforwardness, high yield, and broad substrate scope, making it valuable for diversity-oriented synthesis in organic chemistry (Yu et al., 2015).

Anticonvulsant Activity : Tetracyclic indole derivatives, including cycloalkyl[4,5]pyrrolo[3,2,1-ij]quinolines, were synthesized and evaluated for anticonvulsant activity. These studies indicate the potential of the pyrrolo[3,2,1-ij]quinoline core in the development of new anticonvulsant medications (Stanton & Ackerman, 1983).

properties

IUPAC Name

2,2-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-10-13-9-12(18-16(21)17(2,3)4)8-11-6-5-7-19(14(11)13)15(10)20/h8-10H,5-7H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONVEFBIBVURJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide

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